

A Head-to-Head Comparison: Micro-Clear vs. Solvent-Based Tissue Clearing Methods

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Compound of Interest

Compound Name: *Micro-Clear*

Cat. No.: *B1176558*

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For researchers, scientists, and drug development professionals seeking to achieve optical transparency in biological tissues for 3D imaging, the choice of clearing method is critical. This guide provides an objective comparison between **Micro-Clear**, a commercial tissue clearing agent, and traditional solvent-based clearing methods, supported by experimental data and detailed protocols.

For the purpose of this guide, "**Micro-Clear**" will be represented by Visikol® HISTO™, a commercially available solvent-based clearing reagent. This is due to the lack of a widely documented, non-commercial clearing method specifically named "**Micro-Clear**" in the scientific literature. Visikol HISTO is positioned as a gentler alternative to traditional solvent-based methods, aiming to minimize tissue shrinkage while maintaining rapid clearing times.[1]
[2]

The primary goal of tissue clearing is to reduce light scattering, which arises from the mismatch in refractive indices (RI) between different tissue components (lipids, proteins, and water), thus enabling deep-tissue imaging.[3][4][5] Solvent-based methods achieve this by dehydrating the tissue and replacing the interstitial fluid with a solution that has a refractive index closely matching that of the tissue's protein framework.[5][6][7]

Quantitative Performance Comparison

The following tables summarize the key performance metrics for **Micro-Clear** (represented by Visikol HISTO) and common solvent-based clearing methods: Benzyl Alcohol/Benzyl Benzoate

(BABB), 3D imaging of solvent-cleared organs (3DISCO), immunolabeling-enabled 3DISCO (iDISCO), and ultimate DISCO (uDISCO).

Method	Clearing Time	Tissue Shrinkage	Fluorescence Preservation (Endogenous FP)	Immunostaining Compatibility	Refractive Index (RI)	Toxicity/Safety Concerns
Micro-Clear (Visikol HISTO)	Hours to Days[1]	Minimal[2][8]	Yes[9]	Yes[1][9]	~1.48 - 1.53[9]	Lower toxicity than traditional solvents[1]
BABB	Days[9]	Significant[9][10]	No (Quenches fluorescent proteins)[9][10]	Yes[9][10]	~1.56[9]	Toxic[9]
3DISCO	Hours to Days[11][12][13]	Significant[9]	Limited (Quenches over time)[9][13]	Limited[9]	~1.56[9]	Toxic (uses THF and DBE)[6]
iDISCO	Hours to Days[9]	Significant[9]	No (Quenches fluorescent proteins)[9]	Yes[9]	~1.56[9]	Toxic[9]
uDISCO	Days[13][14]	Significant (can be an advantage for some imaging)[3][14]	Yes (better preservation than 3DISCO)[13][14]	Yes[14]	~1.56[4]	Toxic[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are summarized protocols for **Micro-Clear** (Visikol HISTO) and the compared solvent-based methods.

Micro-Clear (Visikol HISTO) Protocol (Summarized)

This protocol is based on the Visikol HISTO guidebook and is designed for whole tissues.[\[15\]](#)

- Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C.
- Washing: Wash the tissue in PBS to remove excess fixative.
- Dehydration: Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%). For fluorescent protein preservation, it is recommended to use ethanol. For samples without fluorescent proteins, methanol can be used.[\[15\]](#)
- Clearing:
 - For tissues up to 250 μm thick, incubate in Visikol HISTO-1 until transparent.[\[15\]](#)
 - For thicker tissues, after incubation in Visikol HISTO-1, transfer to Visikol HISTO-2 for final clearing.[\[15\]](#)
- Imaging: Image the cleared tissue directly in the Visikol HISTO clearing solution. The clearing process is reversible by washing with ethanol.[\[16\]](#)

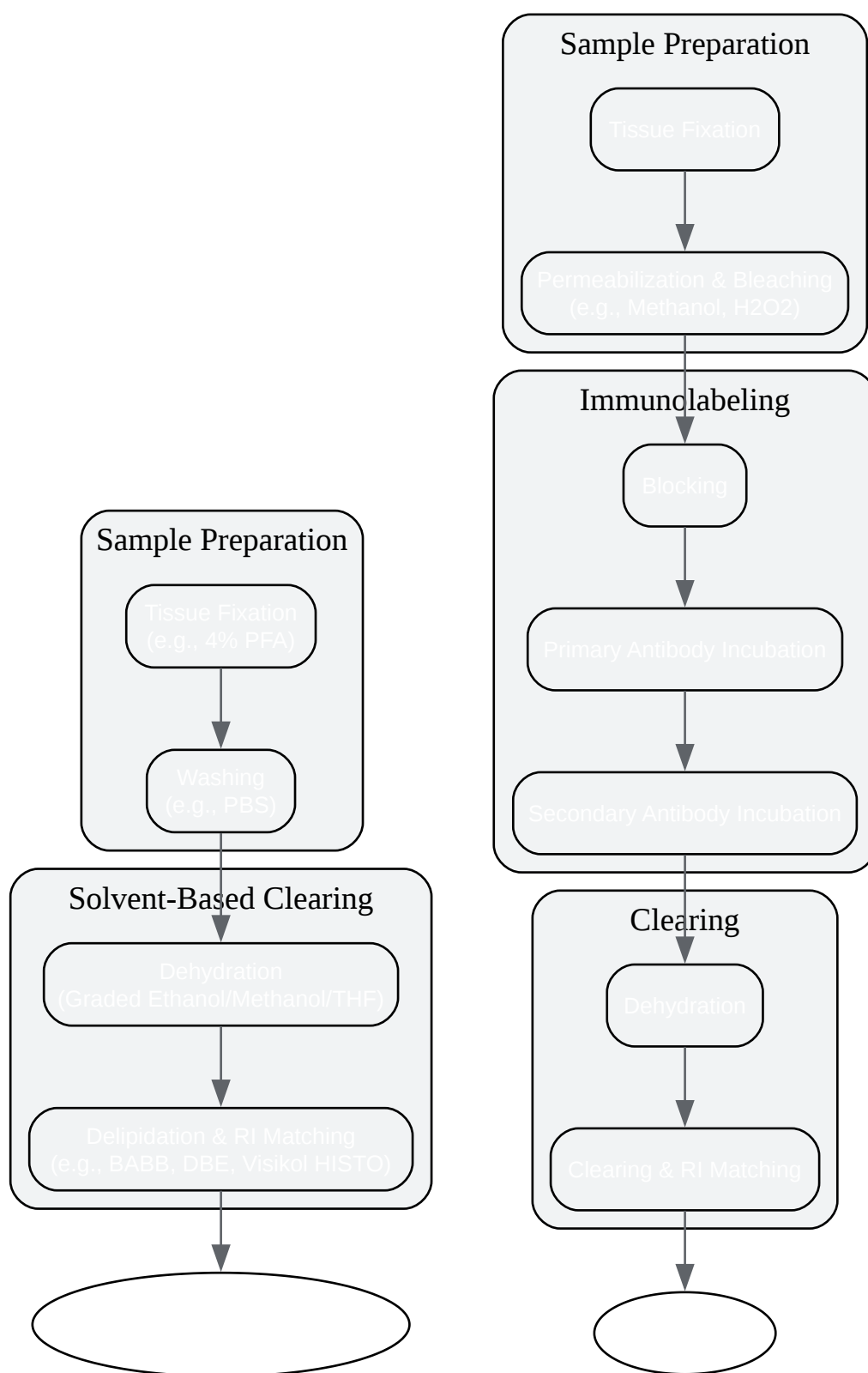
Solvent-Based Clearing Protocols (Summarized)

- Fixation: Fix the tissue in 4% PFA.
- Dehydration: Dehydrate the tissue in a graded series of methanol (50%, 80%, 100%, 100%, 100%), with each step lasting 1-2 hours.[\[17\]](#) To preserve endogenous fluorescence, methanol can be replaced with tert-butanol or tetrahydrofuran (THF).[\[17\]](#)

- Clearing: Immerse the dehydrated tissue in a 1:2 solution of Benzyl Alcohol and Benzyl Benzoate (BABB) until transparent.[\[10\]](#)[\[17\]](#)
- Fixation: Perfuse and post-fix the tissue in 4% PFA.
- Dehydration: Dehydrate the tissue in a graded series of tetrahydrofuran (THF) (50%, 80%, 100%, 100%).[\[18\]](#)
- Delipidation: Incubate the tissue in dichloromethane (DCM).[\[18\]](#)[\[19\]](#)
- Refractive Index Matching: Immerse the tissue in dibenzyl ether (DBE) for final clearing.[\[6\]](#)[\[19\]](#)
- Sample Collection and Fixation: Perfuse and post-fix the tissue in 4% PFA.
- Pretreatment: Dehydrate the tissue in a methanol series, followed by bleaching with hydrogen peroxide in methanol. Then rehydrate through a descending methanol series to PBS.
- Immunolabeling: Incubate the pre-treated tissue in blocking solution, followed by primary and secondary antibody incubations.
- Clearing: Dehydrate the labeled tissue in a methanol series, followed by incubation in 66% DCM / 33% Methanol, then 100% DCM, and finally immerse in DiBenzyl Ether (DBE) for clearing.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for solvent-based tissue clearing.



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